molecular formula C17H16N2O4 B1201164 Dictyoquinazol A

Dictyoquinazol A

Cat. No. B1201164
M. Wt: 312.32 g/mol
InChI Key: SHUSJJZZTZAKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dictyoquinazol a belongs to the class of organic compounds known as quinazolines. Quinazolines are compounds containing a quinazoline moiety, which is made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring. Dictyoquinazol a is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, dictyoquinazol a is primarily located in the cytoplasm. Outside of the human body, dictyoquinazol a can be found in mushrooms. This makes dictyoquinazol a a potential biomarker for the consumption of this food product.

Scientific Research Applications

Neuroprotective Properties

Dictyoquinazol A has been identified as a neuroprotective alkaloid, with several studies focusing on its potential applications in treating neurological disorders such as stroke. A concise synthesis of this compound has been achieved, which is crucial for further research and development in this area. The synthesis process utilized a dimerisation–cyclocondensation sequence, exploiting the hidden symmetry of the molecule to achieve a brief and efficient synthesis (Wangsahardja et al., 2016). Additionally, the synthesis and neuroprotective activity of dictyoquinazol A and its analogues were explored using cell-based models of stroke, revealing that some analogues showed superior activity compared to the natural product (Lizarme et al., 2016).

Original Discovery and Isolation

The original isolation of dictyoquinazols A, B, and C from the mushroom Dictyophora indusiata highlighted their unique quinazoline structures, rare in nature. These compounds, including dictyoquinazol A, showed promise in protecting neurons from excitotoxicities induced by glutamate and NMDA in a dose-dependent manner (Lee et al., 2002).

Synthesis of Neuroprotective Derivatives

Further research into dictyoquinazol A involved its total synthesis, along with its derivatives B and C. This synthesis process was crucial for advancing the understanding of these neuroprotective compounds and their potential therapeutic applications (Oh & Song, 2007).

Model Organism Research

Dictyoquinazol A's research applications extend to model organism studies, such as the use of Dictyostelium discoideum. This social amoeba serves as a model for various biomedical research areas, including neuroprotection and drug action mechanisms (Williams et al., 2006). Furthermore, Dictyostelium has been employed as a 3Rs model (replacement, refinement, and reduction) in pharmacogenetic research, providing insights into the cellular mechanisms of action for various compounds, potentially including dictyoquinazol A (Otto et al., 2016).

properties

Product Name

Dictyoquinazol A

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

3-[2-(hydroxymethyl)-4-methoxyphenyl]-6-methoxyquinazolin-4-one

InChI

InChI=1S/C17H16N2O4/c1-22-12-4-6-16(11(7-12)9-20)19-10-18-15-5-3-13(23-2)8-14(15)17(19)21/h3-8,10,20H,9H2,1-2H3

InChI Key

SHUSJJZZTZAKPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C=NC3=C(C2=O)C=C(C=C3)OC)CO

synonyms

dictyoquinazol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.